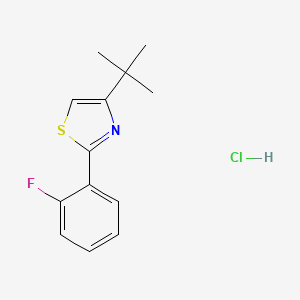

4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride

Description

Crystallographic Characterization of Thiazole Core Architecture

The thiazole ring system in 4-tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride exhibits characteristic five-membered heterocyclic geometry with sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively. The fundamental thiazole core demonstrates significant aromaticity due to the delocalization of sulfur lone pair electrons across the ring system, creating a stable six-electron aromatic framework. This delocalization pattern contributes to the planar geometry of the thiazole ring, with minimal deviation from coplanarity observed in crystallographic studies of related thiazole structures.

Crystallographic analysis reveals that thiazole derivatives typically adopt monoclinic space group arrangements, with the specific compound showing molecular formula C₁₃H₁₅ClFNS and a molecular weight of 289.77 grams per mole. The thiazole ring planarity is maintained through conjugative stabilization, with calculated pi-electron density indicating preferential sites for electrophilic substitution at the C5 position followed by C4, while nucleophilic substitution occurs predominantly at the C2 position. The aromatic character of the thiazole core is evidenced by proton nuclear magnetic resonance chemical shifts, where ring hydrogen atoms typically resonate between 7.27 and 8.77 parts per million, demonstrating characteristic diamagnetic ring current effects.

The crystalline structure of the thiazole core exhibits specific lattice parameters that influence overall molecular packing arrangements. Related thiazole compounds show monoclinic crystallization patterns with lattice parameters including specific angles and unit cell dimensions that accommodate both the planar thiazole ring and bulky substituents. The intermolecular interactions within the crystal lattice involve hydrogen bonding networks and aromatic stacking interactions that stabilize the three-dimensional structure. These crystallographic features are critical for understanding the solid-state properties and potential polymorphic behavior of the compound.

Stereoelectronic Effects of Fluorophenyl and Tert-butyl Substituents

The 2-fluorophenyl substituent at the C2 position of the thiazole ring introduces significant electronic and steric influences on the overall molecular structure. The fluorine atom, being the most electronegative element, creates a substantial electron-withdrawing effect through both inductive and resonance mechanisms. This electron withdrawal affects the electron density distribution across the thiazole ring system, potentially altering the chemical reactivity patterns compared to unsubstituted thiazole derivatives. The 2-fluorophenyl group adopts a specific dihedral angle relative to the thiazole plane, with related structures showing angles of approximately 73.75 degrees in similar fluorophenyl-thiazole systems.

The tert-butyl group positioned at the C4 carbon of the thiazole ring provides substantial steric bulk that influences both intramolecular and intermolecular interactions. This bulky substituent adopts a staggered conformation to minimize steric clashes with the thiazole ring system, as observed in crystallographic studies of related compounds. The tert-butyl group contributes electron-donating properties through hyperconjugation and inductive effects, partially counteracting the electron-withdrawing nature of the fluorophenyl substituent. This electronic balance creates a unique substitution pattern that influences the overall polarity and reactivity of the molecule.

The combined stereoelectronic effects of both substituents create a distinctive electronic environment around the thiazole core. The fluorine atom participates in weak carbon-hydrogen to fluorine hydrogen bonding interactions, which can influence crystal packing arrangements and intermolecular stability. The positioning of the fluorine atom in the ortho position relative to the thiazole attachment point creates additional electronic perturbations through proximity effects. Meanwhile, the tert-butyl group's steric bulk restricts rotational freedom around the carbon-carbon bond connecting it to the thiazole ring, potentially creating conformational preferences that affect overall molecular geometry.

Spectroscopic analysis reveals characteristic signatures of these substituent effects. Infrared spectroscopy typically shows carbon-nitrogen stretching vibrations around 1580 wavenumbers and carbon-fluorine stretching around 1240 wavenumbers, confirming the presence and electronic environment of both functional groups. Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment around each substituent, with chemical shifts reflecting the combined influence of both electron-withdrawing and electron-donating effects.

Protonation State Analysis in Hydrochloride Salt Formation

The formation of the hydrochloride salt of 4-tert-butyl-2-(2-fluorophenyl)-1,3-thiazole involves protonation at the nitrogen atom of the thiazole ring, creating a positively charged heterocyclic cation paired with a chloride anion. This protonation process significantly alters the electronic structure of the thiazole ring system, disrupting the aromatic character and creating localized positive charge density at the nitrogen center. The protonation state analysis requires careful consideration of the acid-base equilibrium and the resulting changes in molecular geometry and intermolecular interactions.

The thiazole nitrogen atom serves as the primary basic site due to its lone pair of electrons, which are not extensively delocalized into the aromatic system compared to pyridine-type nitrogen atoms. The basicity of the thiazole nitrogen is influenced by the electronic effects of both the fluorophenyl and tert-butyl substituents, with the electron-withdrawing fluorophenyl group reducing basicity while the electron-donating tert-butyl group enhances it. The resulting equilibrium constant for protonation reflects this electronic balance, with thiazole derivatives typically showing acid dissociation constant values around 2.5 for the conjugate acid form.

Upon protonation, the thiazole ring undergoes significant geometric changes as the aromatic character is disrupted. The protonated nitrogen adopts a more tetrahedral geometry, introducing pyramidal character at this position. This geometric distortion affects the planarity of the heterocyclic ring and influences the relative positioning of the substituents. The positive charge development also enhances electrostatic interactions with the chloride counterion, creating specific pairing arrangements that influence crystal packing patterns.

The hydrochloride salt formation creates new intermolecular interactions that stabilize the crystal structure. Hydrogen bonding between the protonated nitrogen and chloride anion provides primary stabilization, while secondary interactions involving the fluorine atom and aromatic systems contribute to overall lattice stability. These salt-forming interactions often lead to different crystal morphologies and solubility properties compared to the neutral compound, with implications for pharmaceutical applications and materials processing.

Analysis of the protonation equilibrium reveals temperature and solvent dependencies that affect salt stability. The hydrochloride salt typically shows enhanced water solubility compared to the neutral compound due to ionic character, while maintaining stability under normal storage conditions. Crystallographic studies of the salt form show specific packing arrangements where chloride anions are positioned to optimize electrostatic interactions with the protonated thiazole rings.

Properties

IUPAC Name |

4-tert-butyl-2-(2-fluorophenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNS.ClH/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14;/h4-8H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLUNSHQTBREHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a thioamide and a halide.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced using tert-butylating agents under appropriate reaction conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction involving a fluorinated aromatic compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents onto the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Derivatives with reduced functional groups.

Substitution Products: Compounds with different substituents on the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that thiazole derivatives, including 4-tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride, exhibit significant anticancer properties. Studies have shown that thiazole compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives containing thiazole moieties have been synthesized and tested for their activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with promising results .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects often involves the modulation of specific signaling pathways and the induction of apoptosis in cancer cells. The presence of electron-withdrawing groups, such as fluorine, enhances the biological activity of these compounds by increasing their lipophilicity and improving their interaction with cellular targets .

Anticonvulsant Properties:

Thiazole derivatives have also been explored for their anticonvulsant potential. Some studies have reported that certain thiazole analogues exhibit protective effects in animal models of seizures, suggesting a possible role in the treatment of epilepsy .

Biological Applications

Enzyme Inhibition:

this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to altered drug metabolism and enhanced efficacy of co-administered drugs . The compound interacts with enzymes such as carbonic anhydrases, which are implicated in various physiological processes and diseases.

P-glycoprotein Modulation:

Recent studies have highlighted the potential of thiazole derivatives to modulate P-glycoprotein (P-gp), a key player in drug resistance mechanisms in cancer therapy. Compounds that enhance the intracellular concentration of chemotherapeutics by inhibiting P-gp can significantly improve treatment outcomes for resistant cancers .

Material Science

Synthesis of Novel Materials:

The unique chemical properties of this compound allow it to be used as a building block for synthesizing novel materials with specific functionalities. For instance, it can be incorporated into polymers or used as a precursor for creating advanced materials with desired thermal or mechanical properties.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Thiazole derivatives showed IC50 values lower than standard chemotherapeutics against MCF-7 cells. |

| Study B | Anticonvulsant | Compounds demonstrated significant protection in picrotoxin-induced seizure models. |

| Study C | Enzyme Inhibition | Inhibition of hCA IX was observed at nanomolar concentrations, indicating potential for drug development. |

Mechanism of Action

The mechanism by which 4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the thiazole ring critically influence biological activity. For example:

- 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine (CAS 81529-61-5) shares the tert-butyl group but positions it on a phenyl ring attached to the thiazole’s 4-position. This compound (MW 232.34) exhibits solubility in chloroform and methanol, suggesting lipophilicity suitable for membrane permeability in drug design .

- 4-Tert-butyl-2-(chloromethyl)-1,3-thiazole hydrochloride (ECHEMI: 115384) replaces the 2-fluorophenyl group with a chloromethyl substituent, enhancing reactivity for further functionalization .

Pharmacological Activity Comparisons

- Inhibitory Activity : 1,3-Thiazoles generally outperform 1,3,4-thiadiazoles in inhibitory assays. For instance, 4-methyl-thiazole derivatives (e.g., compound 6a) showed higher activity than 4-(2-thienyl)-thiazoles (e.g., 6i), emphasizing the role of substituent bulkiness and electronic properties .

- Anticancer Potential: Thiazole derivatives, such as pyridyl-thiazoles, demonstrate cytotoxicity in cancer cells (e.g., HT-29 and Jurkat) via apoptosis and necrosis induction. They also modulate immune factors like interleukin-10 and TNF-α, suggesting dual therapeutic mechanisms .

- Antibacterial Activity: Hydrazinyl thiazoles derived from α-halocarbonyl precursors (e.g., 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone) show moderate activity against bacterial strains, but none inhibit Aeromonas hydrophila . The target compound’s fluorophenyl group may enhance antibacterial efficacy compared to non-fluorinated analogs, though specific studies are lacking.

Biological Activity

4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride is a compound belonging to the thiazole class, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Thiazole Compounds

Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. The unique structure of thiazoles allows for various substitutions that can enhance their pharmacological profiles.

The synthesis of this compound typically involves multi-step organic reactions. The presence of the tert-butyl and fluorophenyl groups contributes to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial effects. In studies evaluating the minimum inhibitory concentration (MIC) against various bacterial and fungal strains, thiazoles often demonstrate potent activity. For instance, compounds with specific substitutions have exhibited MIC values ranging from 6.25 to 12.5 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| This compound | Escherichia coli | TBD |

Anticancer Activity

Research has indicated that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, studies have shown that certain thiazole compounds exhibit IC50 values in the micromolar range against breast (MCF-7) and colon (HCT116) cancer cell lines . The mechanism often involves the modulation of pathways related to apoptosis and cell cycle regulation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.78 | Apoptosis induction |

| HCT116 | 0.62 | Cell cycle arrest |

Anticonvulsant Activity

Thiazoles also show promise in anticonvulsant research. For instance, certain derivatives have been evaluated for their effectiveness in animal models of epilepsy. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence anticonvulsant potency .

Case Studies

- Antiviral Activity : A study on phenylthiazole derivatives highlighted their ability to inhibit flavivirus replication by targeting viral proteins. This class showed promising selectivity indices (TI > 100), indicating low toxicity while maintaining antiviral efficacy .

- Cytotoxicity Studies : In a comparative analysis of various thiazole analogs, compounds similar to this compound demonstrated significant cytotoxic effects against multiple cancer cell lines with IC50 values comparable to established anticancer drugs .

The biological activity of thiazoles can often be attributed to their ability to interact with specific biological targets:

- Antimicrobial Action : Thiazoles disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Anticancer Mechanisms : They may induce apoptosis through caspase activation or inhibit key signaling pathways involved in cell proliferation.

- Anticonvulsant Effects : Some act as GABA receptor modulators or sodium channel blockers .

Q & A

Basic: What are the recommended synthetic pathways for 4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of thiazole derivatives typically involves cyclization reactions between α-halo ketones and thioureas or thioamides. For this compound, a plausible route involves condensing 2-fluoroacetophenone derivatives with tert-butyl-substituted thiourea under acidic conditions. Optimization can leverage factorial design to test variables like temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst (e.g., p-toluenesulfonic acid). Statistical methods, such as response surface methodology, minimize experimental runs while maximizing data on yield and purity .

Basic: How should researchers characterize the crystal structure of this compound, and what analytical techniques are critical?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is essential for determining bond angles, torsion angles, and packing motifs. Complementary techniques include:

- FTIR : Confirm functional groups (e.g., C-F stretch at ~1,100 cm⁻¹).

- NMR : Assign protons on the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and tert-butyl group (δ ~1.3 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

SCXRD data should be compared with computational models (DFT) to resolve discrepancies in bond lengths or angles .

Advanced: How can computational methods predict the bioactivity of this thiazole derivative, and what validation steps are required?

Methodological Answer:

Docking studies (e.g., AutoDock Vina) can model interactions with target proteins (e.g., viral proteases or fungal enzymes). Use quantum mechanical calculations (e.g., Gaussian) to map electrostatic potentials and H-bonding sites. Validate predictions via:

- In vitro assays : Antifungal activity against Candida spp. or antiviral testing in cell cultures.

- SAR Analysis : Compare with analogs (e.g., chloro vs. fluoro substitutions) to identify critical substituents .

Advanced: What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

Methodological Answer:

Discrepancies in reaction pathways (e.g., unexpected byproducts) require:

- Kinetic Studies : Monitor intermediates via HPLC or in-situ IR.

- DFT Transition-State Analysis : Identify energy barriers for competing pathways.

- Isotopic Labeling : Trace mechanistic steps (e.g., ¹⁸O labeling for hydrolysis steps).

Reconcile data by iterating between experimental results and adjusted computational parameters (e.g., solvation models) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., HCl gas evolution).

- Waste Disposal : Neutralize acidic byproducts before disposal.

Refer to institutional Chemical Hygiene Plans and ensure 100% compliance with safety exams before experimentation .

Advanced: How can researchers design experiments to study the degradation pathways of this compound under environmental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to UV light, varying pH (2–12), and temperatures (25–60°C).

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed thiazole rings).

- Ecotoxicology Models : Use QSAR to predict toxicity of breakdown products.

Design a fractional factorial experiment to prioritize influential factors (e.g., pH > temperature) .

Advanced: What role does the tert-butyl group play in the compound’s physicochemical properties, and how can this be systematically studied?

Methodological Answer:

- LogP Measurements : Compare with non-tert-butyl analogs to assess hydrophobicity.

- Thermal Analysis (DSC/TGA) : Evaluate melting points and thermal stability.

- Molecular Dynamics Simulations : Model steric effects on crystal packing or solubility.

Replace tert-butyl with smaller substituents (e.g., methyl) to isolate its contribution .

Basic: How should researchers validate the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

- HPLC : ≥95% purity (UV detection at 254 nm).

- Elemental Analysis : C, H, N, S within ±0.4% of theoretical values.

- Residual Solvent Analysis (GC-MS) : Meet ICH Q3C guidelines (e.g., ethanol ≤5,000 ppm).

For in vivo studies, ensure endotoxin levels <0.25 EU/mg via LAL assays .

Advanced: How can machine learning optimize the synthesis of derivatives with enhanced bioactivity?

Methodological Answer:

- Dataset Curation : Include variables like substituent electronegativity, reaction time, and solvent dielectric constant.

- Neural Networks : Train models on PubChem or ChEMBL bioactivity data.

- Active Learning : Prioritize synthesis of high-prediction-score derivatives.

Validate models with a holdout set of 20% experimental data .

Advanced: What interdisciplinary approaches integrate material science and pharmacology for this compound’s application in drug delivery?

Methodological Answer:

- Nanoparticle Formulation : Use PLGA or liposomes to enhance bioavailability.

- Permeability Studies : Caco-2 cell assays to assess intestinal absorption.

- Synchrotron XRD : Analyze crystallinity changes in delivery matrices.

Combine pharmacokinetic modeling (e.g., PK-Sim) with material degradation profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.